2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
The compound “2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a fluorophenyl group . These groups could potentially interact with biological targets in unique ways.Chemical Reactions Analysis
As an organic compound, “2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide” would be expected to undergo various chemical reactions typical of amides, ethers, and aromatic compounds .Scientific Research Applications
- Applications :
- Adsorption Behavior : Researchers have studied the adsorption behavior of derivatives of 2-EH using methods such as equilibrium surface tension, dynamic surface tension, and contact angle measurements . These surfactants exhibit unique interfacial properties.
- Wettability Enhancement : The synthesized nonionic and anionic surfactants derived from 2-EH can serve as effective wetting agents, especially for polymer surfaces .
- Potential Competition : These innovative surfactants can compete with conventional preparations like ABS (Dodecylbenzenesulfonic Acid) or AES (Alcohol Ethoxysulphate) acid salts .
- Applications :
Surfactant Properties and Interfacial Activity
Antioxidant and Antibacterial Activities
Natural Compound Derivatization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-25-18-9-4-3-8-17(18)19(24)22-11-10-16-13-26-20(23-16)14-6-5-7-15(21)12-14/h3-9,12-13H,2,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQUFKLWJODKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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